6-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound features a fused imidazo[1,2-a]pyridine ring system with various substituents, including a methyl group, a 2-methylphenyl group, and a 5-methylthiophen-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and an α-haloketone, under acidic or basic conditions.
Introduction of the 5-Methylthiophen-2-yl Group: This step involves the coupling of the imidazo[1,2-a]pyridine core with a 5-methylthiophen-2-yl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
N-Alkylation: The final step involves the alkylation of the nitrogen atom in the imidazo[1,2-a]pyridine ring with 2-methylphenyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Thiophene Derivatives: Compounds containing the thiophene ring with various substituents.
Phenyl Derivatives: Compounds with phenyl groups attached to different core structures.
Uniqueness
6-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds
Properties
Molecular Formula |
C20H19N3S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
6-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H19N3S/c1-13-8-11-18-22-19(17-10-9-15(3)24-17)20(23(18)12-13)21-16-7-5-4-6-14(16)2/h4-12,21H,1-3H3 |
InChI Key |
WLKVYZAEDKDURD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=C(S4)C)C=C1 |
Origin of Product |
United States |
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